2-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
2-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate: is a complex organic compound that features both pyrrole and pyridine rings. These heterocyclic structures are often found in various biologically active molecules and can exhibit a range of chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 1-methylpyrrole, the pyrrole ring can be synthesized through cyclization reactions.
Introduction of the Oxoethyl Group: The oxoethyl group can be introduced via acylation reactions using reagents like acetic anhydride.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through condensation reactions involving suitable aldehydes and ammonia or amines.
Coupling of the Pyrrole and Pyridine Rings: The final step involves coupling the pyrrole and pyridine rings through esterification reactions using reagents like thionyl chloride and alcohols.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification Techniques: Techniques such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving pyrrole and pyridine derivatives.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate would depend on its specific interactions with molecular targets. Typically, compounds with pyrrole and pyridine rings can interact with enzymes, receptors, or nucleic acids, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrrol-2-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate: can be compared with other pyrrole and pyridine derivatives, such as:
Uniqueness
The unique combination of pyrrole and pyridine rings, along with the oxoethyl and methylsulfanyl groups, gives This compound
Properties
IUPAC Name |
[2-(1-methylpyrrol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-16-8-4-6-11(16)12(17)9-19-14(18)10-5-3-7-15-13(10)20-2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEPORIKYIIDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)COC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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